![molecular formula C14H12O6 B11799418 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylicacid](/img/structure/B11799418.png)
5-(3,4-Dimethoxybenzoyl)furan-2-carboxylicacid
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Overview
Description
5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C14H12O6 and a molecular weight of 276.24 g/mol . This compound is characterized by the presence of a furan ring substituted with a 3,4-dimethoxybenzoyl group and a carboxylic acid group. It is a high-purity compound often used in pharmaceutical testing and research .
Preparation Methods
The synthesis of 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzoyl chloride with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and dimethoxybenzoyl group are believed to play crucial roles in its biological activity. For instance, the furan ring can interact with enzymes and proteins, potentially inhibiting their function, while the dimethoxybenzoyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid can be compared with other similar compounds, such as:
5-(3,4-Dimethoxybenzoyl)furan-2-carboxamide: This compound has an amide group instead of a carboxylic acid group, which may alter its reactivity and biological activity.
5-(3,4-Dimethoxybenzoyl)thiophene-2-carboxylic acid: This compound has a thiophene ring instead of a furan ring, which may affect its chemical properties and interactions with biological targets.
Biological Activity
5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological efficacy, mechanisms of action, and potential applications in therapeutics, supported by relevant studies and data.
Chemical Structure and Properties
5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid features a furan ring conjugated with a dimethoxybenzoyl group and a carboxylic acid functional group. This structural arrangement is believed to contribute to its biological activity through various biochemical pathways.
Antioxidant Activity
Research indicates that furan derivatives, including 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid, exhibit notable antioxidant properties. The compound's ability to scavenge free radicals can be quantified through assays such as DPPH and ABTS. For instance, similar compounds have shown EC50 values ranging from 1.128 to 2.489 mM in antioxidant assays, indicating a strong capacity for lipid peroxidation inhibition .
Anticancer Potential
The anticancer activity of 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylic acid has been investigated through various in vitro studies. Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For example, derivatives of furan have shown IC50 values ranging from 5.1 to 22.08 µM against these cell lines .
Cell Line | IC50 Value (µM) | Compound |
---|---|---|
HepG2 | 5.1 - 22.08 | Various |
HCT116 | 5.1 - 22.08 | Various |
MCF-7 | 1.003 | 21e |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antioxidant Mechanism : The presence of the furan ring enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS) effectively.
- Anticancer Mechanism : Molecular docking studies suggest that the compound may inhibit key enzymes involved in tumor growth, such as VEGFR-2, thereby disrupting angiogenesis and cancer cell proliferation .
Case Studies
Several studies have highlighted the efficacy of furan derivatives in clinical settings:
- Study on HepG2 Cell Line : A study evaluated the antiproliferative effects of various furan derivatives on HepG2 cells, revealing that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard drugs like doxorubicin .
- MCF-7 Cell Line Assessment : Another investigation focused on MCF-7 cells showed that certain derivatives had IC50 values significantly lower than those of traditional chemotherapeutics, suggesting potential for development into novel anticancer agents .
Properties
Molecular Formula |
C14H12O6 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
5-(3,4-dimethoxybenzoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C14H12O6/c1-18-9-4-3-8(7-12(9)19-2)13(15)10-5-6-11(20-10)14(16)17/h3-7H,1-2H3,(H,16,17) |
InChI Key |
QYICINRKWVFVPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O)OC |
Origin of Product |
United States |
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